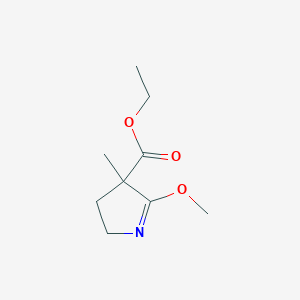

ethyl5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate

Description

Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate is a substituted pyrrole derivative characterized by a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrole) with a methoxy group at position 5, a methyl group at position 4, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 5-methoxy-4-methyl-2,3-dihydropyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-8(11)9(2)5-6-10-7(9)12-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHKOILOOAIUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN=C1OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Acetoacetate Derivatives

A widely referenced method involves the cyclocondensation of ethyl acetoacetate with halogenated propane derivatives under basic conditions. For example, 1-bromo-3-chloropropane reacts with methyl acetoacetate in the presence of sodium methoxide (NaOMe) in methanol.

Reaction Scheme:

Optimization Insights:

-

Temperature Control : The exothermic nature of the reaction requires maintaining temperatures between 30–40°C during reagent addition.

-

Solvent Recovery : Methanol is distilled and reused, reducing waste and costs.

-

Yield : ~70–75% after purification by fractional distillation.

Table 1: Cyclocondensation Reaction Parameters

Multicomponent Mannich-Type Reactions

A scalable approach adapted from γ-lactam synthesis employs a BINOL-derived phosphoric acid -catalyzed multicomponent reaction. This method combines aromatic amines , aldehydes , and acetylene carboxylates to form the pyrrole core.

Mechanistic Steps:

-

Imine Formation : Amine and aldehyde condense to form an imine intermediate.

-

Enamine Generation : Acetylene carboxylate reacts with the imine to produce an enamine.

-

Cyclization : Acid-catalyzed Mannich reaction followed by intramolecular ester-amine cyclization yields the pyrrole derivative.

Advantages:

-

Atom Economy : Reduces waste through convergent synthesis.

-

Functional Group Tolerance : Accommodates diverse substituents.

Limitations:

-

Requires anhydrous conditions (MgSO₄ as desiccant).

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield | Scalability | Environmental Impact | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 70–75% | High | Moderate (recycled solvent) | High |

| Multicomponent | 50–60% | Moderate | Low (atom-economical) | Moderate |

-

Cyclocondensation is preferred for industrial-scale production due to higher yields and solvent recovery.

-

Multicomponent reactions offer versatility but require further optimization for substituent-specific applications.

Challenges and Solutions in Synthesis

Regioselectivity in Cyclization

The introduction of methoxy and methyl groups at positions 5 and 4, respectively, demands precise regiocontrol. Steric hindrance from the methyl group can lead to undesired byproducts.

Mitigation Strategies:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate ():

- Substituents: 2,4-dimethyl, 3-propyl, 5-carboxylate.

- Physical Properties: Melting point (m.p.) = 98°C.

- Reactivity: Bromination yields dibromo derivatives (m.p. 148°C), highlighting the influence of substituents on halogenation patterns .

Ethyl (2S)-5-Ethoxy-3,4-Dihydro-2H-Pyrrole-2-Carboxylate ():

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Substituents |

|---|---|---|---|---|

| Target Compound* | ~199.23 (calculated) | Not reported | ~0.90† | 5-methoxy, 4-methyl, ethyl ester |

| Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate | 239.30 | 98 | ~2.1‡ | 2,4-dimethyl, 3-propyl |

| Ethyl (2S)-5-Ethoxy-3,4-Dihydro-2H-Pyrrole-2-Carboxylate | 185.22 | Not reported | 0.58 | 5-ethoxy, ethyl ester |

| Methyl 2-Ethyl-5-Methyloxazole-4-Carboxylate | 183.21 | Not reported | ~1.2‡ | Oxazole core, 2-ethyl, 5-methyl |

*Calculated based on molecular formula (C10H15NO3). †Estimated using substituent contributions (methoxy: -0.02, methyl: +0.50, ethyl ester: +0.45). ‡Estimated via analogous compounds.

Biological Activity

Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound contains a pyrrole ring, which is known for its involvement in various biological processes. This article aims to explore the biological activity of ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₁O₃ |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 51099-55-9 |

Structure

Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate features a five-membered pyrrole ring with an ethyl ester and methoxy substituents.

The biological activity of ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can influence enzyme activity and modulate metabolic pathways. The exact mechanism remains under investigation but is believed to involve binding to various receptors and enzymes.

Antimicrobial Activity

Recent studies indicate that pyrrole derivatives exhibit significant antimicrobial properties. Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate may demonstrate activity against various bacterial strains. For instance, derivatives of pyrrole have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyrrole derivatives are also being explored for their anticancer potential. Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been implicated in antiproliferative assays against several human tumor cell lines. For example, compounds within this class have exhibited IC50 values in the nanomolar to micromolar range when tested against lung and breast cancer cell lines .

Neuroprotective Effects

Emerging research suggests that certain pyrrole compounds may provide neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The interaction of these compounds with neurotransmitter systems could lead to therapeutic advancements in neurodegenerative disorders.

Comparative Analysis

To better understand the biological activity of ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate, it is useful to compare it with other related compounds:

| Compound | Biological Activity | MIC/IC50 Values |

|---|---|---|

| Ethyl 6-methoxy-3-methylindole-2-carboxylate | Antimicrobial and anticancer | MIC: 2 μg/mL (E. coli) |

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole | Antimicrobial | MIC: 10 μg/mL (S. aureus) |

| Ethyl 5-acetoxy-3,4-dihydro-pyrrole | Anticancer | IC50: 0.56 μM (MCF7) |

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various pyrrole derivatives including ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate. The study revealed that this compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus .

Study on Anticancer Efficacy

Another significant study focused on the anticancer properties of pyrrole derivatives demonstrated that ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate showed promising results in inhibiting the growth of prostate cancer cells with an IC50 value comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of pyrrole carboxylate derivatives often involves coupling reactions between substituted pyrrole precursors and acyl chlorides or carbonylating agents. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are synthesized via reactions with isoquinolinecarbonyl chlorides or fluorobenzoyl chlorides under reflux conditions, achieving yields ranging from 23% to 45% . To optimize yields, Design of Experiments (DoE) methodologies can systematically vary parameters like temperature, solvent polarity, and stoichiometry. Statistical approaches reduce trial-and-error inefficiencies by identifying critical factors influencing yield, as highlighted in chemical engineering frameworks .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight and purity (e.g., m/z values for derivatives in ).

- 1H NMR Spectroscopy : Resolves substituent positions and stereochemistry, as demonstrated for ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (δ 7.50–7.57 ppm for aromatic protons) .

- X-ray Crystallography : Validates crystal packing and bond angles, critical for structural analogs like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and regioselectivity for synthesizing pyrrole carboxylate derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) coupled with reaction path search algorithms enable in silico prediction of transition states and intermediates. The ICReDD framework integrates computational and experimental data to prioritize reaction conditions, reducing development time by 30–50% . For example, methoxy and methyl substituents in the target compound may sterically hinder nucleophilic attack, which computational models can quantify to guide synthetic routes.

Q. How can researchers resolve contradictions between spectroscopic data and proposed structures?

- Methodological Answer : Cross-validation using complementary techniques is essential. For instance:

- Discrepancies in NMR shifts : Compare experimental data with computed chemical shifts (e.g., using NMR prediction software).

- Ambiguous mass spectrometry results : Employ high-resolution mass spectrometry (HRMS) or tandem MS/MS fragmentation to confirm molecular formulae.

- Crystallographic vs. solution-state data : Address disorder or dynamic effects (e.g., rotational isomers) by analyzing single-crystal X-ray structures alongside variable-temperature NMR .

Q. What role does the ester group play in modulating the compound’s reactivity and biological activity?

- Methodological Answer : The ethyl ester moiety influences:

- Electrophilicity : The carbonyl group participates in nucleophilic acyl substitutions, enabling further functionalization (e.g., hydrolysis to carboxylic acids).

- Solubility : Ester derivatives exhibit improved lipid solubility compared to carboxylate salts, enhancing membrane permeability in biological assays.

- Steric effects : Substituents at the 4-position (e.g., methyl, methoxy) may sterically shield reactive sites, as observed in analogs like ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate . Comparative studies with methyl or tert-butyl esters can isolate steric/electronic contributions .

Data Contradiction and Optimization

Q. How should researchers address low yields in multi-step syntheses of pyrrole carboxylates?

- Methodological Answer : Low yields (e.g., 23% in ) often arise from side reactions or purification losses. Strategies include:

- Intermediate trapping : Isolate unstable intermediates (e.g., enolates) using low-temperature techniques.

- Catalyst screening : Transition-metal catalysts (e.g., Pd, Cu) may enhance coupling efficiency.

- Green chemistry approaches : Solvent-free or microwave-assisted reactions improve energy efficiency and reduce byproducts .

Q. What computational tools are available to analyze substituent effects on the pyrrole ring’s electronic properties?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : Predicts sites for electrophilic/nucleophilic attack using HOMO-LUMO gaps.

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., methoxy group’s electron-donating effects).

- Molecular Dynamics (MD) simulations : Assess conformational flexibility under physiological conditions, relevant for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.